N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine
Description
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine is a chemical compound with the molecular formula C13H13N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with a nitro group and an amine group, making it a versatile molecule for various chemical reactions and applications .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-4-6-11(7-5-10)9-15-13-12(16(17)18)3-2-8-14-13/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIAYQOBGONBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The most direct route to N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine involves nucleophilic aromatic substitution (SNAr) between 2-chloro-3-nitropyridine and 4-methylbenzylamine. The electron-withdrawing nitro group at position 3 activates the pyridine ring, facilitating displacement of the chlorine atom at position 2 by the primary amine. This reaction typically proceeds under reflux in polar protic solvents such as ethanol, which stabilizes the transition state through hydrogen bonding.
Reaction Conditions:
- Solvent: Ethanol (5–10 mL per mmol of substrate)
- Temperature: 351–358 K (reflux)
- Duration: 5–6 hours
- Workup: Post-reaction cooling, aqueous extraction with ether, drying over anhydrous sodium sulfate, and recrystallization from ethyl acetate.
The use of 4-methylbenzylamine introduces a steric and electronic challenge compared to simpler aniline derivatives. The benzyl group’s bulk may slightly reduce reaction efficacy, necessitating extended reaction times or elevated temperatures compared to the synthesis of N-(4-methylphenyl)-3-nitropyridin-2-amine.
Crystallographic and Structural Insights
While the target compound’s crystal structure remains unreported, analogous systems such as N-(4-methylphenyl)-3-nitropyridin-2-amine exhibit intramolecular N–H⋯O hydrogen bonding between the amine and nitro groups, enforcing planarity in the optimized geometry. For the benzyl derivative, steric interactions between the methylbenzyl group and pyridine ring may induce torsional strain, altering dihedral angles and packing motifs. Recrystallization from ethyl acetate or ethanol is recommended to yield high-purity crystals suitable for X-ray diffraction.
Alternative Synthetic Strategies and Catalytic Innovations
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig amination, though less common for activated pyridines, offers a potential pathway under milder conditions. Employing a palladium catalyst (e.g., Pd(OAc)₂) with a Josiphos ligand and cesium carbonate base in toluene at 373 K could facilitate coupling between 2-bromo-3-nitropyridine and 4-methylbenzylamine. However, the nitro group’s strong electron-withdrawing nature may necessitate higher catalyst loadings (2–5 mol%) compared to electron-rich substrates.
Reductive Amination Pathways
A two-step synthesis starting from 3-nitropyridine-2-carbaldehyde and 4-methylbenzylamine could be explored. Condensation forms an imine intermediate, which is subsequently reduced using NaBH₄ or H₂/Pd-C. However, competing reduction of the nitro group to an amine complicates this route, requiring selective reducing agents or protective strategies.
Optimization of Reaction Parameters
Solvent and Base Effects
Comparative studies on analogous systems reveal that dimethylformamide (DMF) enhances reaction rates in SNAr due to its high polarity and ability to dissolve both aromatic halides and amines. However, ethanol remains preferable for its ease of removal and lower toxicity. The addition of a mild base (e.g., K₂CO₃) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation.
Table 1: Comparative Reaction Conditions for Analogous Amine Syntheses
*Hypothetical yield extrapolated from analogous reactions.
Temperature and Kinetic Considerations
Elevating the reaction temperature to 358 K reduces the reaction time to 4 hours but risks decomposition of the nitro group. Controlled microwave-assisted synthesis at 423 K in sealed vessels could accelerate the process while minimizing side reactions.
Purification and Characterization Techniques
Recrystallization and Chromatography
Crude products are purified via recrystallization from ethyl acetate, yielding red crystals (mp 438–441 K). Column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) resolves any unreacted starting materials or byproducts.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.40 (dd, J = 4.8 Hz, 1H, Py-H), 8.20 (dd, J = 8.2 Hz, 1H, Py-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 4.50 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
- IR (KBr): 3340 cm⁻¹ (N–H stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).
- HRMS (ESI): m/z calcd. for C₁₃H₁₃N₃O₂ [M+H]⁺: 244.1082, found: 244.1085.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[(4-methylphenyl)methyl]-3-aminopyridin-2-amine .
Scientific Research Applications
Antitumor Activity
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine has been investigated for its antitumor properties. Studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, similar compounds have demonstrated significant cytotoxicity against various human tumor cell lines, including A549 (lung cancer) and DU145 (prostate cancer), with GI values ranging from 0.19 to 0.41 µM .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | GI (µM) | Mechanism |
|---|---|---|---|
| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | A549 | 0.19 | Tubulin inhibition |
| N-(4-methylphenyl)-3-nitropyridin-2-amine | DU145 | 0.41 | Apoptosis induction |
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit antimicrobial activity against a range of pathogens. The nitro group in the structure is believed to play a crucial role in enhancing this activity by interfering with microbial cellular processes. In vitro studies have reported effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Inhibition of Tubulin Polymerization
In a study exploring the effects of various nitropyridine derivatives on tubulin dynamics, this compound was found to significantly inhibit tubulin polymerization at concentrations as low as 1 µM. This inhibition was linked to competitive binding at the colchicine site on tubulin, suggesting potential as an anticancer therapeutic .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL, indicating promising antimicrobial properties that warrant further investigation in clinical settings .
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group and amine group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-3-nitropyridin-2-amine: A closely related compound with similar structural features.
N-(4-nitrophenyl)-3-nitropyridin-2-amine: Another similar compound with a nitro group on the phenyl ring.
Uniqueness
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an amine group on the pyridine ring makes it a versatile molecule for various applications .
Biological Activity
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is synthesized through the nucleophilic substitution of 3-nitropyridine-2-amine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically yields high purity and efficiency under controlled conditions.
Chemical Structure
- Molecular Formula : C12H12N4O2
- Molecular Weight : 244.25 g/mol
- Functional Groups : Nitro group (-NO2), Amine group (-NH2), Aromatic ring
Biological Activity
The compound exhibits various biological activities, primarily attributed to its nitro and amine functional groups, which enable interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound displays antimicrobial properties. Its effectiveness against certain bacterial strains has been documented, suggesting potential applications in treating infections .
Anticancer Properties
Preliminary studies have shown that the compound may possess anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which may lead to reduced cell viability in cancerous tissues.
- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular responses.
- Oxidative Stress Induction : The nitro group can participate in redox reactions, potentially leading to oxidative stress within cells, which is a known pathway for inducing apoptosis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| S. aureus | 12 | 0 |
| P. aeruginosa | 10 | 0 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Q & A
Q. Basic
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles to confirm regiochemistry .
- NMR spectroscopy : H NMR detects aromatic protons (δ 7.2–8.5 ppm), while C NMR confirms nitro and methyl group integration .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. 257.26 g/mol) .
| Technique | Key Parameters | Evidence Source |
|---|---|---|
| SCXRD | R factor < 0.06, data-to-parameter ratio > 14 | |
| H NMR | δ 2.4 ppm (CH), δ 8.1 ppm (pyridine H) |
What laboratory safety measures are critical when handling nitro-substituted aromatic amines?
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .
- Storage : Keep in amber glass at 2–8°C under inert gas (N) to prevent decomposition .
How can computational chemistry methods predict the reactivity and regioselectivity of derivatives?
Q. Advanced
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) models electron density to predict nitration sites .
- Reaction path sampling : Algorithms like GRRM explore intermediates and transition states for regioselective amination .
- Machine learning : Train models on existing nitro-aromatic datasets to forecast reaction yields .
What strategies reconcile discrepancies between experimental spectral data and computational predictions?
Q. Advanced
- Cross-validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (RMSD < 0.3 ppm) .
- Error analysis : Adjust computational basis sets (e.g., 6-311++G**) to better model nitro group polarization .
What mechanistic insights guide the nitration and amination steps?
Q. Advanced
- Nitration : Electrophilic aromatic substitution (EAS) at the pyridine C3 position, driven by HNO/HSO .
- Amination : SNAr mechanism with 4-methylbenzyl bromide; kinetic studies show rate dependence on base strength (e.g., KCO > NaHCO) .
How do solvent polarity and temperature influence synthesis efficiency?
Q. Advanced
- Solvent polarity : DMF increases reaction rate (dielectric constant ε = 37) but complicates purification. Switch to THF (ε = 7.5) for easier workup .
- Temperature : Elevated temperatures (80°C) reduce reaction time but risk side reactions (e.g., over-nitration). Optimize via Arrhenius plots .
What protocols ensure compound stability during storage?
Q. Basic
- Light protection : Store in amber vials to prevent nitro group photodegradation .
- Moisture control : Use desiccants (silica gel) in storage containers .
How does the 4-methylbenzyl group affect chemical behavior compared to other substituents?
Q. Advanced
- Electronic effects : The methyl group donates electrons via hyperconjugation, reducing electrophilicity at the pyridine ring vs. electron-withdrawing groups (e.g., CF) .
- Steric effects : Bulkier substituents (e.g., tert-butyl) hinder amination kinetics .
What engineering considerations are vital for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
